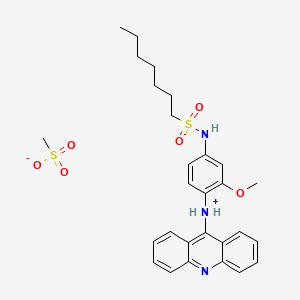
4'-(9-Acridinylamino)-3'-methoxy-1-heptanesulfonanilide methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate is a compound known for its significant antitumor activity. It is an acridine derivative that has been extensively studied for its potential in treating various types of cancer, including leukemia and lymphoma .
Vorbereitungsmethoden
The synthesis of 4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate involves several steps. One common method includes the reaction of 9-aminoacridine with 3-methoxy-4-nitrobenzenesulfonamide under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures .
Analyse Chemischer Reaktionen
4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or thiols
Wissenschaftliche Forschungsanwendungen
4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its interactions with DNA and its ability to inhibit nucleic acid polymerases, making it a valuable tool in molecular biology research
Medicine: It has shown promising results in clinical trials for the treatment of acute leukemia and lymphoma.
Wirkmechanismus
The mechanism of action of 4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate involves its ability to intercalate into DNA. This intercalation disrupts the DNA structure and inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. By inhibiting topoisomerase II, the compound induces double-stranded breaks in DNA, leading to cell death, particularly in rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate is unique compared to other acridine derivatives due to its specific structure and mechanism of action. Similar compounds include:
Amsacrine: Another acridine derivative with antitumor activity, but with different pharmacokinetics and toxicity profiles.
Mitoxantrone: A synthetic anthracenedione with a similar mechanism of action but different chemical structure and clinical applications.
Doxorubicin: An anthracycline antibiotic with a broader spectrum of activity but higher cardiotoxicity
These comparisons highlight the unique properties and potential advantages of 4’-(9-Acridinylamino)-3’-methoxy-1-heptanesulfonanilide methanesulfonate in cancer treatment.
Eigenschaften
CAS-Nummer |
71798-52-2 |
|---|---|
Molekularformel |
C28H35N3O6S2 |
Molekulargewicht |
573.7 g/mol |
IUPAC-Name |
acridin-9-yl-[4-(heptylsulfonylamino)-2-methoxyphenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C27H31N3O3S.CH4O3S/c1-3-4-5-6-11-18-34(31,32)30-20-16-17-25(26(19-20)33-2)29-27-21-12-7-9-14-23(21)28-24-15-10-8-13-22(24)27;1-5(2,3)4/h7-10,12-17,19,30H,3-6,11,18H2,1-2H3,(H,28,29);1H3,(H,2,3,4) |
InChI-Schlüssel |
UZQZSIWHDBCSIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42)OC.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















